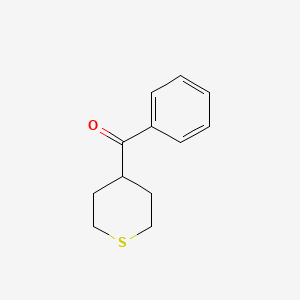
phenyl(thian-4-yl)methanone
Übersicht
Beschreibung
Phenyl(thian-4-yl)methanone: is an organic compound that belongs to the class of aryl ketones It consists of a phenyl group attached to a thian-4-yl group through a methanone (carbonyl) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing phenyl(thian-4-yl)methanone involves the Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Alternative Methods: Other synthetic routes may include the use of different acylating agents or catalysts to achieve the desired product with varying yields and purities.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and minimize waste. Continuous flow reactors and advanced purification techniques may be employed to ensure high-quality product output .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, phenyl(thian-4-yl)methanol.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl(thian-4-yl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which phenyl(thian-4-yl)methanone and its derivatives exert their effects often involves interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Phenyl(thian-4-yl)methanone can be compared with other aryl ketones and thian-4-yl derivatives:
Eigenschaften
CAS-Nummer |
515154-39-9 |
|---|---|
Molekularformel |
C12H14OS |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
phenyl(thian-4-yl)methanone |
InChI |
InChI=1S/C12H14OS/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11H,6-9H2 |
InChI-Schlüssel |
UEOGIEBMJRBYIC-UHFFFAOYSA-N |
SMILES |
C1CSCCC1C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CSCCC1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-Amino-5-(dibenzylamino)phenyl]propan-2-ol](/img/structure/B1473536.png)
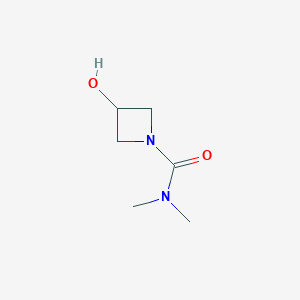
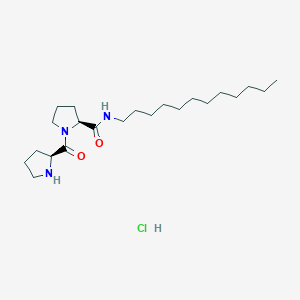
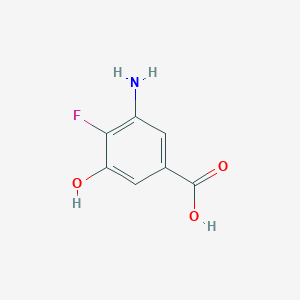
![8-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1473541.png)
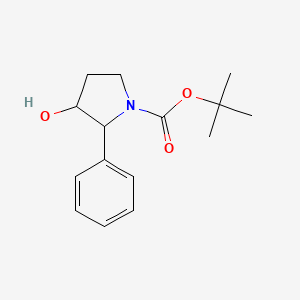
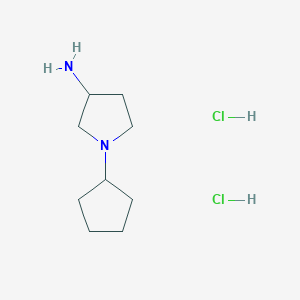
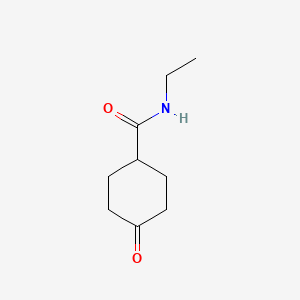
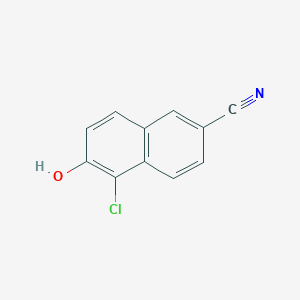
![4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol](/img/structure/B1473553.png)
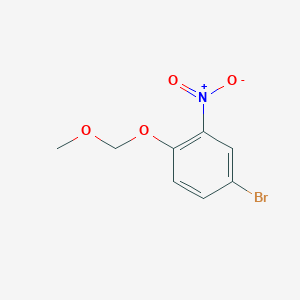
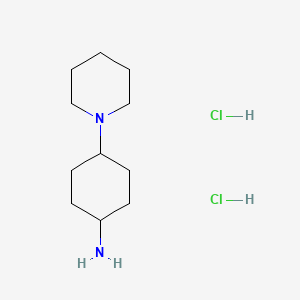
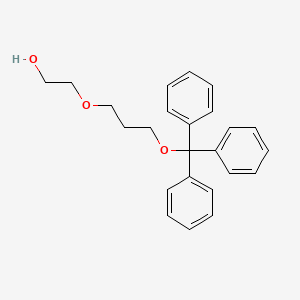
![4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1473559.png)
